molecular formula C30H36O9 B1680460 S-8921 CAS No. 151165-96-7

S-8921

カタログ番号: B1680460
CAS番号: 151165-96-7
分子量: 540.6 g/mol
InChIキー: QEJQEIIPZKQCNP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

S-8921は、回腸ナトリウム依存性胆汁酸共輸送体(IBAT)の阻害剤として知られる化学化合物です。 この化合物は、特にコレステロール値の管理とアテローム性動脈硬化の予防における潜在的な治療用途のために注目を集めています .

準備方法

S-8921の合成には、いくつかの重要なステップが含まれます。合成経路の1つは、3-ペンタノンとホスホネートのワーズワース・エモンズ縮合から始まり、共役エステルを生成します。このエステルは、炭素上のパラジウムの存在下で二重結合水素化を受け、飽和エステルになります。次に、エチルエステル基は塩基性条件下で加水分解されてカルボン酸を生成し、これは続いてチオニルクロリドを使用して酸塩化物として活性化されます。 最後のステップは、メチルプロピオレートの銀アセチリドを酸塩化物でアシル化してオキソエステル中間体を形成することです .

科学的研究の応用

S-8921 is an ileal Na+/bile acid cotransporter (IBAT) inhibitor that impacts serum cholesterol, liver enzymes, low-density lipoprotein receptor activity, and atherosclerosis . Studies suggest that this compound could be useful in treating hypercholesterolemia .

Inhibition of Ileal Na+/Bile Acid Cotransporter
this compound inhibits the ileal Na+/bile acid cotransporter, which is important in the enterohepatic circulation of bile acids . Studies using the COS7 cell line, which constitutively expresses the cotransporter, show that this compound can dose-dependently inhibit the uptake of [3H] taurocholate .

Effects on Cholesterol and Bile Acids
In heterozygous Watanabe heritable hyperlipidemic rabbits, administration of this compound (0.01% to 0.1% in diet) for 1 to 2 weeks decreased serum cholesterol by 29% to 37% and increased fecal excretion of measured bile acids by 60% to 180%, compared to controls . this compound impacts serum cholesterol, liver enzymes, low density lipoprotein receptor activity, and atherosclerosis .

Impact on Liver Enzymes and LDL Receptors
this compound treatment increased liver microsomal cholesterol 7alpha-hydroxylase and 3-hydroxy-3-methylglutaryl coenzyme A reductase activities by 75% to 84% and 84% to 89%, respectively . In normal New Zealand White rabbits, this compound (0.1% in diet) for 2 weeks increased hepatic low density lipoprotein receptor expression, which was assessed by Northern blot analysis .

Atherosclerosis
In cholesterol-fed New Zealand White rabbits, this compound (0.003% to 0.1% in the diet) for 10 weeks dose-dependently inhibited the development of hypercholesterolemia, inhibited cholesterol accumulation in the aortic arch, and reduced the severity of coronary atherosclerosis .

生物活性

S-8921 is a synthetic compound recognized for its significant biological activity as an inhibitor of the ileal sodium-dependent bile acid transporter (IBAT) . Its molecular formula is C30H36O\text{C}_{30}\text{H}_{36}\text{O}, with a molecular weight of 540.6 g/mol. The compound has garnered attention for its potential therapeutic applications, particularly in treating conditions related to bile acid malabsorption and metabolic disorders, including chronic constipation and non-alcoholic fatty liver disease (NAFLD) .

This compound functions primarily through the inhibition of IBAT, which plays a crucial role in bile acid reabsorption in the ileum. By inhibiting this transporter, this compound alters bile acid homeostasis, leading to several pharmacological effects:

  • Reduction in serum cholesterol levels : The inhibition of bile acid reabsorption promotes the conversion of cholesterol into bile acids, thereby reducing serum cholesterol levels.
  • Impact on liver enzymes : The compound influences liver function by modulating enzyme activity related to lipid metabolism.
  • Effects on low-density lipoprotein (LDL) receptors : this compound enhances LDL receptor activity, which can further aid in lowering cholesterol levels .

Table 1: Comparison of this compound with Other IBAT Inhibitors

Compound NameMolecular FormulaMechanism of ActionUnique Features
This compoundC30H36OIBAT InhibitorPotent inhibition with minimal off-target effects
S-8930C29H34OIBAT InhibitorHigher potency than this compound
GSK2330672C27H31N3O5IBAT InhibitorSelective for specific bile acids
SC-435C28H33N3O4IBAT InhibitorDual action on sodium-dependent transporters

Pharmacokinetics and Metabolism

This compound is metabolized into its major metabolite, This compound G , which exhibits even stronger pharmacological activity. This metabolite is found in higher concentrations in the bile following oral administration, indicating that it may contribute significantly to the overall therapeutic effects of this compound .

Case Studies and Clinical Findings

Research has demonstrated that this compound can effectively reduce serum cholesterol and improve liver enzyme profiles in preclinical models. For instance, a study indicated that the administration of this compound led to a significant reduction in serum cholesterol levels and improved liver function markers in animal models .

Clinical Implications : The findings suggest that this compound could be beneficial for patients suffering from conditions like hyperlipidemia and NAFLD. Its ability to modulate bile acid metabolism presents a novel therapeutic avenue for managing these metabolic disorders.

Safety and Side Effects

While this compound shows promise as a therapeutic agent, understanding its safety profile is crucial. Interaction studies are ongoing to assess how this compound interacts with other drugs and biological systems. These studies aim to determine safe dosages and identify any potential side effects associated with its use .

特性

IUPAC Name

methyl 1-(3,4-dimethoxyphenyl)-3-(3-ethylpentanoyl)-4-hydroxy-6,7,8-trimethoxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36O9/c1-9-16(10-2)13-19(31)25-26(30(33)39-8)23(17-11-12-20(34-3)21(14-17)35-4)24-18(27(25)32)15-22(36-5)28(37-6)29(24)38-7/h11-12,14-16,32H,9-10,13H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJQEIIPZKQCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC(=O)C1=C(C2=CC(=C(C(=C2C(=C1C(=O)OC)C3=CC(=C(C=C3)OC)OC)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164724
Record name S 8921
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151165-96-7
Record name S 8921
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151165967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S 8921
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-8921
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8VG5BXF86
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-8921
Reactant of Route 2
S-8921
Reactant of Route 3
S-8921
Reactant of Route 4
S-8921
Reactant of Route 5
S-8921
Reactant of Route 6
S-8921

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。